molecular formula C2H4ClNO3 B13923503 2-Chloro-2-nitroethanol CAS No. 62635-34-1

2-Chloro-2-nitroethanol

Cat. No.: B13923503
CAS No.: 62635-34-1
M. Wt: 125.51 g/mol
InChI Key: HXHLTSSXMWHLGK-UHFFFAOYSA-N
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Description

2-Chloro-2-nitroethanol is an organic compound with the chemical formula C2H4ClNO3 It is a nitro compound, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-nitroethanol can be synthesized through the nitration of 2-chloroethanol. The process involves the reaction of 2-chloroethanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-nitroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can yield amino alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Nitroethanol derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitroethanol compounds.

Scientific Research Applications

2-Chloro-2-nitroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with distinct biological activities. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

    2-Chloroethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroethanol:

    Chloronitromethane: A related compound with different reactivity due to the absence of the ethanol backbone.

Uniqueness: 2-Chloro-2-nitroethanol is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

62635-34-1

Molecular Formula

C2H4ClNO3

Molecular Weight

125.51 g/mol

IUPAC Name

2-chloro-2-nitroethanol

InChI

InChI=1S/C2H4ClNO3/c3-2(1-5)4(6)7/h2,5H,1H2

InChI Key

HXHLTSSXMWHLGK-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])Cl)O

Origin of Product

United States

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